
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool in the field of pain management. CFM-2 is a non-opioid analgesic that has shown promising results in preclinical studies.
作用機序
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide works by inhibiting the activity of the TRPV1 channel, which is involved in the transmission of pain signals. TRPV1 is a cation channel that is activated by various stimuli, including heat, protons, and capsaicin. When activated, TRPV1 channels allow sodium and calcium ions to enter the cell, leading to depolarization and the transmission of pain signals. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide binds to a specific site on the TRPV1 channel, preventing its activation and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been found to have anti-inflammatory properties, which may contribute to its analgesic effects. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has several advantages as a research tool. It is a non-opioid analgesic, which makes it a promising alternative to traditional opioid-based pain medications. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has also been found to have anti-inflammatory properties, which may have potential therapeutic applications beyond pain management. However, there are also limitations to the use of N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide. One possible avenue of research is to further investigate its mechanism of action and its potential as a non-opioid analgesic. Another direction is to explore its anti-inflammatory properties and its potential therapeutic applications beyond pain management. Additionally, more research is needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide in humans, which could lead to the development of new pain medications that are safer and more effective than traditional opioids. Overall, N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has shown promising results in preclinical studies and is a promising area of research for the future.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 3-methyl-4-nitrobenzoyl chloride. This reaction produces N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide, which is then purified using column chromatography. The final product is a white crystalline solid with a melting point of 156-158°C.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has shown potential as a non-opioid analgesic in preclinical studies. It has been found to be effective in reducing pain in animal models of acute and chronic pain. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide works by inhibiting the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has also been found to have anti-inflammatory properties, which may contribute to its analgesic effects.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-12(16)11(15)7-10/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQYWKPVHJOEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5307501 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

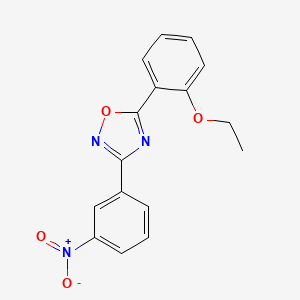
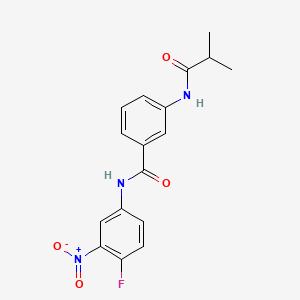
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)

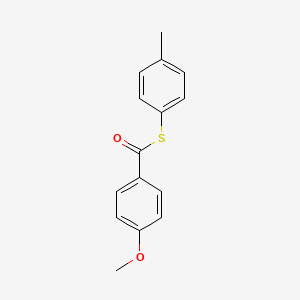
![N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)
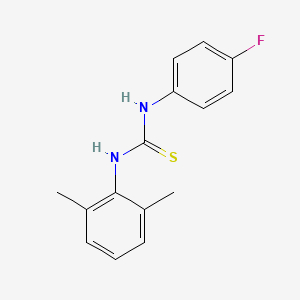
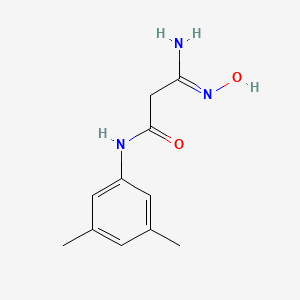
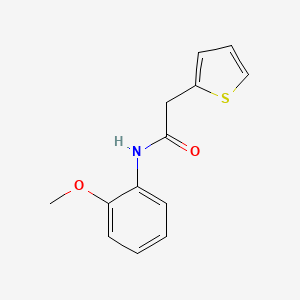
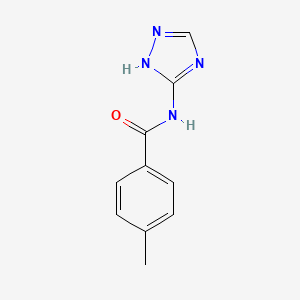
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)
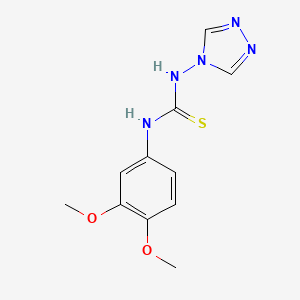
![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)
![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)